1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Regioisomerism: Implications for Biological Target Space
CAS 899731-28-3 features a 1,2,3-thiadiazole core, distinguishing it from the commercially more abundant 1,3,4-thiadiazole analogs. Patent US6218412B1 explicitly claims 1,2,3-thiadiazoles — rather than 1,3,4-thiadiazoles — as the preferred embodiment for IL-1β-modulating substituted thiadiazolesulfonamides, indicating a regioisomer-dependent pharmacophore [1]. The closest 1,3,4-thiadiazole comparator, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 899351-49-6), shared molecular formula C24H23N5O5S3, positions the sulfamoyl linker differently and has no published head-to-head biological data against the 1,2,3-isomer [2].
| Evidence Dimension | Regioisomer class — patent-preferred embodiment for IL-1β target engagement |
|---|---|
| Target Compound Data | 1,2,3-thiadiazole core (five-membered S–N–N adjacency) as in CAS 899731-28-3 |
| Comparator Or Baseline | 1,3,4-thiadiazole core (S–N–C–N adjacency); not claimed in US6218412B1 for IL-1β indications |
| Quantified Difference | No direct quantitative comparison available; binary patent scope difference (claimed vs. not claimed preferred embodiment) |
| Conditions | Patent US6218412B1; interleukin-1β-mediated disease models |
Why This Matters
For research teams pursuing IL-1β-pathway targets, the 1,2,3-thiadiazole regioisomer aligns with the preferred pharmacophore described in the foundational patent, reducing the risk of selecting a structurally similar but target-incompatible scaffold.
- [1] US Patent US6218412B1. Substituted thiadiazolesulfonamides. Formula (I) compounds explicitly incorporate 1,2,3-thiadiazole for IL-1β-modulating activity. Published 2001-04-17. View Source
- [2] Chemeenu.com. N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide; CAS 899351-49-6. Molecular Formula: C24H23N5O5S3. View Source
